molecular formula C18H25NOSi B14587801 N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine CAS No. 61374-28-5

N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine

Cat. No.: B14587801
CAS No.: 61374-28-5
M. Wt: 299.5 g/mol
InChI Key: QYXGMJLGLIQOOZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a propan-1-amine backbone, with a methyl(diphenyl)silyl group attached to the oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine typically involves the reaction of N,N-dimethyl-1,3-propanediamine with a methyl(diphenyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed:

    Oxidation: Oxides and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with different functional groups.

Scientific Research Applications

Chemistry: N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates. It is also employed in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: In biological research, this compound can be used as a probe to study the interactions of silyl groups with biological molecules. It may also be utilized in the design of novel biomolecules with specific properties.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a building block for the synthesis of pharmaceutical compounds. Its unique structural features may contribute to the development of new drugs with improved efficacy and selectivity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, coatings, and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine involves its interaction with molecular targets through its amine and silyl groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the silyl group can engage in hydrophobic interactions and steric effects. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

    N,N-Dimethyl-1,3-propanediamine: This compound is structurally similar but lacks the silyl group, making it less hydrophobic and less sterically hindered.

    N,N-Dimethyl-3-(trimethoxysilyl)-1-propanamine: This compound has a trimethoxysilyl group instead of a methyl(diphenyl)silyl group, which affects its reactivity and solubility.

    N,N-Dimethyl-3-(methylphenylsilyl)propan-1-amine: This compound has a methylphenylsilyl group, which provides different steric and electronic properties compared to the diphenylsilyl group.

Uniqueness: N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine is unique due to the presence of the methyl(diphenyl)silyl group, which imparts specific steric and electronic properties. This makes it a valuable compound for applications requiring precise control over molecular interactions and reactivity.

Properties

CAS No.

61374-28-5

Molecular Formula

C18H25NOSi

Molecular Weight

299.5 g/mol

IUPAC Name

N,N-dimethyl-3-[methyl(diphenyl)silyl]oxypropan-1-amine

InChI

InChI=1S/C18H25NOSi/c1-19(2)15-10-16-20-21(3,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14H,10,15-16H2,1-3H3

InChI Key

QYXGMJLGLIQOOZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCO[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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